2-环丙基-1,8-萘啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a class of heterocyclic compounds . Naphthyridines, including this compound, are isolated mainly from marine organisms and terrestrial plants . They are known for their diverse biological activities and are commonly used in medicine, particularly in cancer and infectious diseases treatment .

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives, including “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid”, has been achieved through various methods. One of the common methods is the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Another method involves the Michael addition of 2-aminopyridines with methylpropiolate to afford the addition compound, which on further cyclization at higher temperature yields the cyclized product .

Molecular Structure Analysis

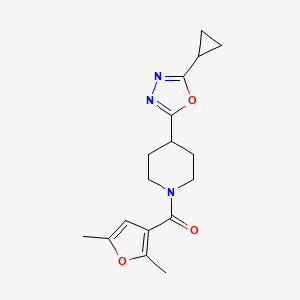

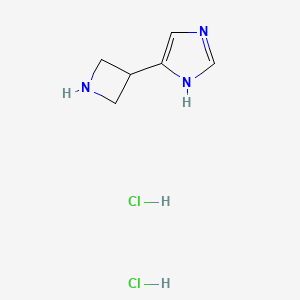

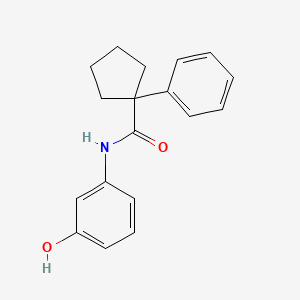

The molecular structure of “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is characterized by a fused system of two pyridine rings . The molecular weight of this compound is 214.22 . The InChI code is 1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) .

Physical And Chemical Properties Analysis

The physical form of “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” is a powder . It has a molecular weight of 214.22 . The compound has a chemical formula of C12H10N2O2 .

科学研究应用

抗菌剂合成

2-环丙基-1,8-萘啶-3-羧酸衍生物用于抗菌剂的合成。宫本等人 (1987) 合成了在 C-7 处具有亚磺酰基或磺酰基的该化合物的衍生物,显示出作为有效抗菌剂的潜力 (Miyamoto et al., 1987)。此外,Sánchez 等人 (1992) 开发了类似化合物的氨基酸前药,与它们的母体化合物相比,其在体内表现出更高的效力和更好的溶解性 (Sánchez et al., 1992)。

合成工艺开发

关于 2-环丙基-1,8-萘啶-3-羧酸的研究还包括合成工艺的开发。Kiely (1991) 通过涉及掩蔽、去质子化、甲基化和 C 2,3 双键再生的过程制备了该化合物的衍生物,即 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Kiely, 1991)。

结构相关化合物的合成

进一步的研究包括结构相关化合物的合成。Bucha 等人 (2014) 合成了 2-环丙基-3-(5-aryl-1H-pyrazol-3-yl)-1,8-萘啶,展示了一个简单的有效合成工艺,涉及格氏反应、缩合反应和环化反应 (Bucha et al., 2014)。

抗分枝杆菌活性

该化合物在抗分枝杆菌应用中也显示出前景。Sriram 等人 (2007) 合成了 2-环丙基-1,8-萘啶-3-羧酸的衍生物,这些衍生物对结核分枝杆菌表现出有效的体外和体内抗分枝杆菌活性 (Sriram et al., 2007)。

安全和危害

The safety information available for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” indicates that it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for “2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid” and other naphthyridine derivatives are promising. Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

作用机制

Target of Action

It is known that 1,8-naphthyridine derivatives, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

1,8-naphthyridine derivatives have been found to possess activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may influence multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYPGPQFHDZRBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2936587.png)

![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)

![1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2936593.png)

![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)